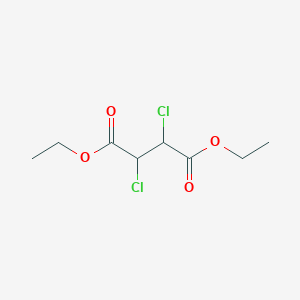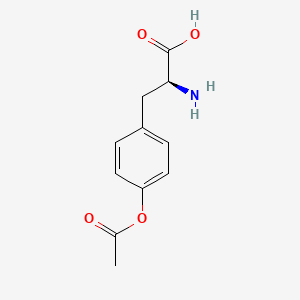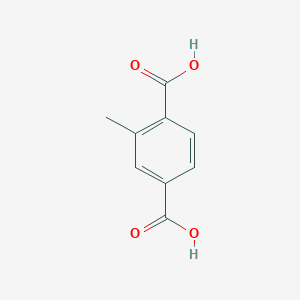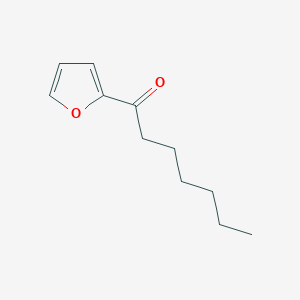![molecular formula C9H7BrO4 B1583619 Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate CAS No. 61441-09-6](/img/structure/B1583619.png)
Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate
Descripción general
Descripción
“Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate” is a chemical compound with the CAS Number: 61441-09-6 . It has a molecular weight of 259.06 and its IUPAC name is methyl 6-bromo-1,3-benzodioxole-5-carboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate” is C9H7BrO4 . The InChI code for this compound is 1S/C9H7BrO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate” is a solid at room temperature . It has a melting point of 54 °C and a boiling point of 145-155 °C at a pressure of 2 Torr . The density of this compound is predicted to be 1.674±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Application in Metal-Organic Frameworks (MOFs)
- Scientific Field: Chemistry, specifically in the synthesis of Metal-Organic Frameworks (MOFs) .
- Summary of Application: The compound has been used in the synthesis of dioxole functionalized MOFs . These are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Methods of Application: The compound is combined with benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions. This yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
- Results or Outcomes: The structure of all three MOFs has been determined by single-crystal X-ray diffraction studies. MOF-1-dioxole reveals that the dioxole group binds to the Zn(II) ions, while there is no such binding in IRMOF-1-dioxole or BMOF-2-dioxole .
Use as a Reagent
- Summary of Application: This compound is often used as a reagent in various chemical reactions .
- Methods of Application: The specific method of application can vary greatly depending on the reaction being performed. Typically, it would be added to a reaction mixture and then subjected to the appropriate conditions (e.g., temperature, pressure, solvent, etc.) .
- Results or Outcomes: The outcomes of these reactions can also vary greatly, but in general, this compound is used to introduce the 6-bromobenzo[d][1,3]dioxole-5-carboxylate group into a larger molecule .
Use in Synthesis of 2 H -indazoles and 2-allyl- N - [ (6-bromobenzo [ d ] dioxol-5-yl)methyl]aniline
- Summary of Application: This compound may be used to synthesize 2 H -indazoles and 2-allyl- N - [ (6-bromobenzo [ d ] dioxol-5-yl)methyl]aniline .
- Methods of Application: The specific method of application can vary greatly depending on the reaction being performed. Typically, it would be added to a reaction mixture and then subjected to the appropriate conditions (e.g., temperature, pressure, solvent, etc.) .
- Results or Outcomes: The outcomes of these reactions can also vary greatly, but in general, this compound is used to introduce the 6-bromobenzo[d][1,3]dioxole-5-carboxylate group into a larger molecule .
Safety And Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
methyl 6-bromo-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBNMSDTXJYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Br)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299040 | |
| Record name | Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate | |
CAS RN |
61441-09-6 | |
| Record name | 61441-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















